Benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester
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Overview
Description
Benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester is an organic compound with the molecular formula C19H19NO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 4-cyanophenyl ester group and a pentyloxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester typically involves the esterification of 4-cyanophenol with 4-(pentyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester can undergo various chemical reactions, including:
Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-(pentyloxy)benzoic acid or 4-(pentyloxy)benzaldehyde.
Reduction: Formation of 4-(pentyloxy)-4-aminophenyl ester.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The cyano group may also play a role in modulating the compound’s activity by forming hydrogen bonds or participating in electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-ethyl-, 4-cyanophenyl ester
- Benzoic acid, 4-butyl-, 4-cyanophenyl ester
- Benzoic acid, 4-cyano-, phenyl ester
Uniqueness
Benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
50649-73-5 |
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Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C19H19NO3/c1-2-3-4-13-22-17-11-7-16(8-12-17)19(21)23-18-9-5-15(14-20)6-10-18/h5-12H,2-4,13H2,1H3 |
InChI Key |
FPLRAAAFXGKWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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